molecular formula C24H26N4O2 B2736024 N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097920-84-6

N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2736024
CAS No.: 2097920-84-6
M. Wt: 402.498
InChI Key: TUVBYTOPOIJWEP-UHFFFAOYSA-N
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Description

N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a complex organic compound that features a benzhydryl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the benzhydryl group: This step often involves nucleophilic substitution reactions where a benzhydryl halide reacts with the piperidine derivative.

    Introduction of the pyrimidine moiety: This can be done through etherification reactions where the pyrimidine derivative is reacted with the piperidine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A benzhydryl compound with antihistamine properties.

    Pipradrol: A piperidine derivative with stimulant effects.

    Pyrimidine derivatives: Compounds with a pyrimidine ring, often used in antiviral and anticancer drugs.

Uniqueness

N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is unique due to its combination of a benzhydryl group, a piperidine ring, and a pyrimidine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

N-benzhydryl-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-25-15-12-22(26-18)30-21-13-16-28(17-14-21)24(29)27-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21,23H,13-14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBYTOPOIJWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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